Lévulinate de calcium dihydraté

Vue d'ensemble

Description

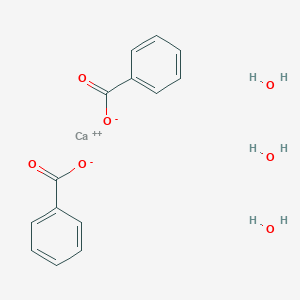

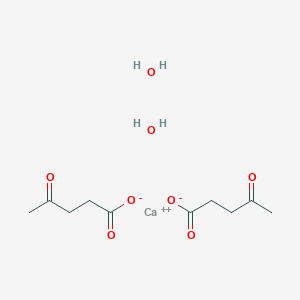

Le lévulinate de calcium est un sel de calcium de l'acide lévulinique, un acide cétonique dérivé de la dégradation de la cellulose. Il s'agit d'un complément calcique relativement nouveau, connu pour sa teneur élevée en calcium et son excellente biodisponibilité. Le composé est utilisé pour enrichir les aliments et les boissons, ainsi que dans les formulations pharmaceutiques pour la supplémentation en calcium .

Applications De Recherche Scientifique

Le lévulinate de calcium a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse de divers composés organiques et complexes métalliques.

Biologie : Le lévulinate de calcium est étudié pour son rôle dans le métabolisme du calcium et ses avantages potentiels dans le traitement des carences en calcium.

Médecine : Il est utilisé dans les formulations pharmaceutiques pour traiter l'hypocalcémie et d'autres troubles liés au calcium.

Industrie : Le composé est utilisé pour enrichir les aliments et les boissons en calcium, améliorant ainsi leur valeur nutritionnelle

5. Mécanisme d'action

Une fois ingéré, le lévulinate de calcium se dissocie en ions calcium et ions lévulinate. Les ions calcium sont facilement absorbés par la paroi intestinale, augmentant les niveaux de calcium dans l'organisme. Les ions lévulinate sont métabolisés en 4-hydroxypentanoate, qui a des effets pharmacologiques mineurs .

Composés similaires :

- Gluconate de calcium

- Lactate de calcium

- Chlorure de calcium

Comparaison :

- Lévulinate de calcium vs. gluconate de calcium : Le lévulinate de calcium offre une solubilité plus élevée et une meilleure absorption par rapport au gluconate de calcium .

- Lévulinate de calcium vs. lactate de calcium : Le lévulinate de calcium a une teneur en calcium plus élevée et est plus facilement absorbé par la paroi intestinale .

- Lévulinate de calcium vs. chlorure de calcium : Bien que le chlorure de calcium soit très soluble, il est plus irritant pour le tube digestif que le lévulinate de calcium .

Le lévulinate de calcium se distingue par sa teneur élevée en calcium, son excellente biodisponibilité et son irritation gastro-intestinale minimale, ce qui en fait un choix privilégié pour la supplémentation en calcium.

Mécanisme D'action

Target of Action

Calcium levulinate dihydrate is primarily targeted towards the intestinal wall . It is a low molecular weight organic calcium ion type that is easily absorbed through the intestinal wall .

Mode of Action

Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body .

Pharmacokinetics

The pharmacokinetics of calcium levulinate dihydrate involve its absorption through the intestinal wall after administration . The resultant calcium levulinate formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate . This suggests that it has a high bioavailability.

Result of Action

The primary result of calcium levulinate dihydrate’s action is the enhancement of calcium stores in the body . This can contribute to improved bone health, muscle function, and nerve transmission.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le lévulinate de calcium est synthétisé par réaction directe de l'acide lévulinique avec l'hydroxyde de calcium. La réaction est généralement réalisée à température ambiante (20-25°C) sous agitation continue jusqu'à ce que le pH atteigne 6,7. Le mélange est ensuite filtré, décoloré et cristallisé à basse température (0-5°C) pour obtenir le produit final .

Méthodes de production industrielle : Dans les milieux industriels, le lévulinate de calcium peut également être produit à partir de carbonate de calcium provenant de sources naturelles telles que les coquilles de moules. Les coquilles sont d'abord déprotéinisées par calcination, et le carbonate de calcium résultant est traité avec de l'acide lévulinique pour former du lévulinate de calcium .

Analyse Des Réactions Chimiques

Types de réactions : Le lévulinate de calcium subit principalement des réactions de substitution en raison de la présence du groupe céto dans l'acide lévulinique. Il peut également participer à des réactions de complexation avec divers ions métalliques.

Réactifs et conditions communs :

Réactions de substitution : Ces réactions impliquent généralement des nucléophiles tels que des amines ou des alcools dans des conditions légèrement acides ou basiques.

Réactions de complexation : Le lévulinate de calcium peut former des complexes avec des ions métalliques comme le fer ou le magnésium en solutions aqueuses.

Principaux produits :

Réactions de substitution : Les principaux produits comprennent les lévulinates substitués, qui peuvent être utilisés dans diverses synthèses chimiques.

Réactions de complexation :

Comparaison Avec Des Composés Similaires

- Calcium gluconate

- Calcium lactate

- Calcium chloride

Comparison:

- Calcium Levulinate vs. Calcium Gluconate: Calcium levulinate offers higher solubility and better absorption compared to calcium gluconate .

- Calcium Levulinate vs. Calcium Lactate: Calcium levulinate has a higher calcium content and is more easily absorbed through the intestinal wall .

- Calcium Levulinate vs. Calcium Chloride: While calcium chloride is highly soluble, it is more irritating to the gastrointestinal tract compared to calcium levulinate .

Calcium levulinate stands out due to its high calcium content, excellent bioavailability, and minimal gastrointestinal irritation, making it a preferred choice for calcium supplementation.

Propriétés

IUPAC Name |

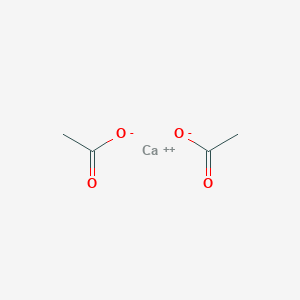

calcium;4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDPOQXVKRLEP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-76-2 (Parent) | |

| Record name | Calcium levulinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060454 | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS] | |

| Record name | Calcium levulinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body. Regardless, levulinic acid (LA) is a commonly used chemical with one carbonyl group, one carboxyl group, and alpha-H comprised in its inner structure, which belongs to short-chain and non-volatile fatty acids. Moreover, the carbon-oxygen double bond from LA's carbonyl group possesses a strong polarity, where the oxygen atom has a stronger electron attracting ability compared to the carbon atom, such that the pi electron will ultimately transfer into the greater electronegative oxygen, therefore resulting in the formation of a positive charge center in the carbon atom. The electrophilic center of the carbon atom subsequently plays a critical role when the carbonyl group performs chemical reactions. Owing to the relatively strong electron receptor effect of the oxygen atom of the carbonyl group, LA has higher dissociation constants than a common saturated acid, which allows it to possess a stronger corresponding acidity. Furthermore, LA can be isomerized into the enol-isomer, owing to the presence of the carbonyl group. The chemical structure of LA consequently has several highly active sites, which facilitates it being used as a chemical platform for preparing many other chemical products. For example, the special structure of LA allows various kinds of products to be generated by way of esterification, halogenation, hydrogenation, oxy-dehydrogenation, and/or condensation, among many other methods. | |

| Record name | Calcium levulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

591-64-0 | |

| Record name | Calcium levulinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium levulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(4-oxovalerate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LEVULINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of calcium levulinate dihydrate?

A: Calcium levulinate dihydrate forms a one-dimensional coordination polymer. Its crystal structure is characterized by a central CaO8 complex unit. [] This unit, situated on a twofold rotation axis, consists of two water molecules acting as monodentate oxygen donors and two bidentate chelate levulinate ligands, each contributing three oxygen donors, two of which bridge to adjacent units. [] This arrangement creates a polymeric chain structure. Furthermore, the structure is stabilized by a network of intra- and intermolecular hydrogen bonds between water molecules and oxygen atoms. []

Q2: How can solid-state NMR be used to characterize calcium levulinate dihydrate?

A: Solid-state (43)Ca NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, can provide valuable insights into the structure of calcium levulinate dihydrate. [] While the exact crystal structure might be unknown, researchers can deduce information about the coordination number of calcium in the compound by analyzing the isotropic calcium chemical shift and its correlation with the quadrupolar coupling constant. [] This approach provides a powerful tool for structural characterization, especially when traditional diffraction methods are insufficient.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)